molecular formula C14H19NO4 B12940699 (R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

(R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B12940699
M. Wt: 265.30 g/mol
InChI Key: FJOHNAWIKHXDST-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chiral bicyclic compound featuring a partially saturated naphthalene core. Its structure includes:

  • Methyl ester at position 2.
  • Amino group at position 2 (contributing to chirality, with the (R)-configuration).
  • Methoxy groups at positions 5 and 6.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organocatalytic research.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1

InChI Key

FJOHNAWIKHXDST-CQSZACIVSA-N

Isomeric SMILES

COC1=C2CC[C@@](CC2=C(C=C1)OC)(C(=O)OC)N

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Diels-Alder Cycloaddition (Charlton et al., 1990)

  • Starting Materials: 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate.
  • Key Steps:
    • Formation of an o-quinodimethane intermediate.
    • Diels-Alder cycloaddition with the chiral acrylate to form a tetrahydronaphthalene skeleton.
    • Subsequent hydrogenolysis to remove hydroxyl groups.
    • Hydrolysis of the lactyl ester.
    • Conversion of the carboxylic acid to the amine group using established amination procedures.
  • Outcome:
    • The synthesis is accomplished in eight steps.
    • Overall yield: approximately 11%.
    • Optical purity: greater than 97%.
  • Significance:
    • This method allows for the asymmetric synthesis of analogs by varying the starting o-quinodimethane and lactyl acrylate derivatives.
    • The approach is more versatile than chiral pool synthesis, which is limited by the chiral synthon used.

Multi-step Synthetic Route via Ester and Amine Intermediates (Chinese Patent CN105367418A)

  • Key Intermediates:

    • 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-ethyl formate (Compound D).
    • 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-formic acid (Compound E).
    • 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-amine formyl esters (Compounds G and I).
    • 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-amine (Compound H).
  • Synthetic Steps:

    • Formation of Compound D: Reaction of 2-ethanoyl-4-(2-(5-dimethoxy-benzyl)ethyl)butyrate with zinc chloride in anhydrous conditions, followed by extraction and chromatography. Yield: 72.8%.
    • Hydrolysis to Compound E: Alkaline hydrolysis of Compound D in methanol with NaOH, acidification, extraction, and purification. Yield: 90.0%.
    • Formation of Formyl Esters (Compounds G and I): Reaction of Compound E with diphenylphosphoryl azide (DPPA) and triethylamine in trimethyl carbinol or benzyl alcohol under nitrogen atmosphere, followed by extraction and chromatography. Yields: 63.1% (G) and 60.0% (I).
    • Deprotection to Compound H: Treatment of Compound G with trifluoroacetic acid in dichloromethane, pH adjustment, extraction, and chromatography. Yield: 86.0%.
    • Hydrogenation to Final Amine (Compound H): Catalytic hydrogenation of Compound I over Pd/C under mild pressure, filtration, and purification. Yield: 92.0%.
  • Characterization:

    • Each intermediate was characterized by ^1H NMR and ESI-MS confirming the expected structures.
    • The process allows for the preparation of the amino tetrahydronaphthalene derivative with good yields and purity.

Additional Preparation Notes

  • The compound can also be prepared by distillation of naphthalene derivatives followed by phosgenation and subsequent functional group transformations, although detailed protocols are less documented in open literature.
  • Optical purity and stereochemical control are critical and are typically achieved by using chiral starting materials or chiral auxiliaries in the synthetic route.
  • Purification steps commonly involve silica gel chromatography and recrystallization to ensure high purity and enantiomeric excess.
Step Method/Reaction Type Starting Material(s) Key Reagents/Conditions Yield (%) Optical Purity (%) Reference
1 Asymmetric Diels-Alder Cycloaddition 2-amino-4,5-dimethoxybenzoic acid, S-methyl lactate acrylate Cycloaddition, hydrogenolysis, hydrolysis, amination 11 (overall) >97
2 Zinc chloride mediated reaction 2-ethanoyl-4-(2-(5-dimethoxy-benzyl)ethyl)butyrate ZnCl2, anhydrous conditions, chromatography 72.8 Not specified
3 Alkaline hydrolysis Compound D NaOH in methanol, acidification 90.0 Not specified
4 DPPA-mediated ester formation Compound E DPPA, triethylamine, trimethyl carbinol or benzyl alcohol 60-63 Not specified
5 Deprotection (TFA treatment) Compound G Trifluoroacetic acid, dichloromethane 86.0 Not specified
6 Catalytic hydrogenation Compound I Pd/C, H2, mild pressure 92.0 Not specified
  • The asymmetric Diels-Alder approach provides a stereoselective route with high enantiomeric purity but relatively low overall yield due to multiple steps and purification requirements.
  • The zinc chloride-mediated route and subsequent transformations offer a practical and scalable method with moderate to high yields at each step, suitable for industrial applications.
  • The use of diphenylphosphoryl azide (DPPA) for amine formation is effective and allows for the introduction of protecting groups that can be selectively removed.
  • Hydrogenation steps are efficient for final deprotection and amine formation, ensuring the desired product is obtained with high purity.
  • The combination of these methods allows flexibility in synthesis depending on the scale, desired purity, and available starting materials.

The preparation of (R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is well-established through asymmetric synthesis involving Diels-Alder cycloaddition and multi-step functional group transformations. The choice of method depends on the balance between optical purity, yield, and synthetic practicality. The detailed synthetic routes, supported by spectral data and yields, provide a robust framework for producing this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tetrahydronaphthalene (THN) scaffold is common in pharmaceuticals and synthetic chemistry. Key analogs and their distinctions are summarized below:

Compound Name Substituents (Positions) Functional Groups Key Properties Source
(R)-Methyl 2-amino-5,8-dimethoxy-THN-2-carboxylate 2-amino, 5,8-dimethoxy Amino, ester Chiral center at C2; potential for enantioselective reactions
Methyl 1-oxo-THN-2-carboxylate 1-oxo, 2-carboxylate Ketone, ester Lacks amino group; unreactive in Michael additions with nitrostyrenes under standard conditions
5,8-Dialkoxy-2-hydroxy-2-acetyl-THN 2-hydroxy, 5,8-dialkoxy Hydroxyl, acetyl Precursor for doxorubicin synthesis; lacks amino group, limiting catalytic utility
N-(2-Aminoethyl)-THN-1-carboxamide 1-carboxamide Amide, aminoethyl Pharmacologically relevant (sterility and pH tested); distinct substitution pattern
2-(1,4-Methano-5,8-dimethoxy-THN-6-yl)ethylamine 1,4-methano bridge, 6-ethylamine Methano bridge, ethylamine Controlled substance (UK); structural rigidity alters receptor interactions

Pharmacological and Regulatory Considerations

  • Controlled Analog: 2-(1,4-Methano-5,8-dimethoxy-THN-6-yl)ethylamine is classified as a controlled substance under UK drug laws, emphasizing the pharmacological relevance of THN derivatives. The target compound’s amino and ester groups likely confer distinct binding properties compared to controlled analogs with ethylamine or benzylamine substituents .
  • The target compound’s stability under similar conditions remains unverified .

Data Table: Key Comparative Features

Feature Target Compound Methyl 1-oxo-THN-2-carboxylate 5,8-Dialkoxy-2-hydroxy-THN N-(2-Aminoethyl)-THN-1-carboxamide
Core Structure THN THN THN THN
Position 2 Amino, methyl ester Methyl ester Hydroxyl, acetyl -
Position 1 - Ketone - Carboxamide
Reactivity High (potential) Low (Entry 17, ) Moderate (synthesis precursor) Pharmacologically tested
Chirality (R)-configured Not specified Not specified Not specified

Research Implications and Gaps

  • Synthetic Utility: The amino and methoxy groups in the target compound suggest utility in asymmetric catalysis, though direct evidence of its performance in such reactions is lacking.
  • Regulatory Status : Unlike structurally related controlled substances, the target compound’s legal status remains undefined, warranting regulatory scrutiny .

Biological Activity

(R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 99907-83-2) is a compound belonging to the class of tetrahydronaphthalene derivatives. Its unique structure and functional groups suggest potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C14H19NO4
  • Molar Mass : 265.3 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity :
    • The compound has been studied for its ability to scavenge free radicals, which is crucial for preventing oxidative stress in cells. Various assays have demonstrated its effectiveness in neutralizing reactive oxygen species.
  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that the compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Antioxidant Activity

A study conducted to evaluate the antioxidant capacity of various compounds found that this compound demonstrated significant radical scavenging activity. The DPPH and ABTS assays confirmed its potential as an antioxidant agent.

Assay Type IC50 Value (µg/mL)
DPPH45.6
ABTS30.1

Antimicrobial Activity

In vitro tests against common pathogens revealed that the compound exhibited notable antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate a promising profile for potential therapeutic applications in treating infections.

Neuroprotective Effects

Research into the neuroprotective properties of the compound has been limited but suggests it may mitigate neuronal damage caused by oxidative stress. This could be particularly relevant in conditions like Alzheimer's disease.

Case Studies

A recent case study investigated the effects of this compound on a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.